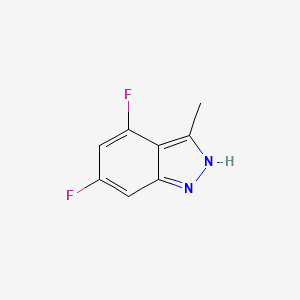

4,6-Difluoro-3-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-3-methyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c1-4-8-6(10)2-5(9)3-7(8)12-11-4/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRRHSXDWUWGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=CC2=NN1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4,6-Difluoro-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,6-Difluoro-3-methyl-1H-indazole. The information is compiled from peer-reviewed scientific literature, focusing on data relevant to research and development applications.

Core Physical Properties

Quantitative physical property data for this compound is not extensively reported in publicly available literature. However, based on its synthesis and characterization, the following information can be provided.[1]

| Physical Property | Value | Source |

| Molecular Formula | C₈H₆F₂N₂ | Calculated |

| Molecular Weight | 168.15 g/mol | Calculated |

| Physical State | Solid | [1] |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

| pKa | Not Reported | N/A |

Synthesis and Characterization

The primary method for the synthesis of this compound is through the reaction of an appropriately fluorinated acetophenone with hydrazine.[1]

Experimental Protocol: Synthesis of this compound[1]

The synthesis of this compound is achieved through the cyclization of 2',4'-difluoroacetophenone with hydrazine.

Materials:

-

2',4'-Difluoroacetophenone

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of 2',4'-difluoroacetophenone in ethanol is prepared.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is heated under reflux.

-

The progress of the reaction is monitored, typically by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid is purified to yield this compound.

This method has been reported to produce the target compound in a high yield of 98%.[1] The product is characterized using multinuclear NMR spectroscopy.[1]

Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Spectroscopic Data

While not physical properties in the classical sense, spectroscopic data are crucial for the identification and characterization of the compound. This compound has been fully characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N, and ¹⁹F NMR).[1] For detailed chemical shifts and coupling constants, researchers should refer to the primary literature.[1]

Biological Activity

Currently, there is no specific information available in the cited literature regarding the signaling pathways directly modulated by this compound. However, fluorinated indazole derivatives are of significant interest in medicinal chemistry due to their potential as inhibitors of nitric oxide synthase (NOS) and other biological targets.[1] Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound.

References

4,6-Difluoro-3-methyl-1H-indazole: A Comprehensive Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth analysis of 4,6-difluoro-3-methyl-1H-indazole, a fluorinated indazole derivative with considerable therapeutic potential. While direct biological data for this specific molecule is limited, this document extrapolates its likely therapeutic targets and mechanisms of action based on extensive research into structurally similar fluorinated indazoles. This guide also includes detailed experimental protocols for the synthesis and biological evaluation of indazole derivatives, providing a valuable resource for researchers in the field.

Introduction

Indazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The benzene ring of the indazole core can be substituted at various positions, with fluorination being a particularly effective strategy for optimizing drug-like properties. The 4,6-difluoro substitution pattern, in conjunction with a 3-methyl group, presents a unique chemical entity with the potential for novel therapeutic applications. Although specific biological studies on this compound are not extensively reported, the known synthesis of this compound and the well-documented activities of analogous molecules allow for the formulation of strong hypotheses regarding its potential therapeutic targets.[2]

Synthesis of this compound

The synthesis of this compound has been reported and is a critical first step for any biological investigation.[2] The primary synthetic route involves the reaction of a fluorinated carbonyl precursor with hydrazine.

Experimental Protocol: Synthesis of this compound[2]

A classical method for the synthesis of this indazole derivative involves the reaction of an appropriately fluorinated acetophenone with hydrazine.[2]

-

Starting Material: 2',4',6'-Trifluoroacetophenone.

-

Reagent: Hydrazine.

-

Procedure: The reaction is typically carried out by heating the fluorinated acetophenone with hydrazine hydrate in a suitable solvent. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the this compound.

-

Yield: This method has been reported to produce the desired product in high yield (98%).[2]

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on fluorinated indazole derivatives, this compound is predicted to exhibit activity in two primary therapeutic areas: oncology and inflammation. The most probable mechanism of action is the inhibition of protein kinases.

Anticancer Activity: Kinase Inhibition

The indazole scaffold is a common feature in many kinase inhibitors.[3] Various fluorinated indazole derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer progression.

Inferred Potential Kinase Targets:

-

Fibroblast Growth Factor Receptors (FGFRs): Several novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been identified as potent FGFR1 inhibitors.[4]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): The indazole core is present in the approved VEGFR inhibitor, Axitinib.

-

Anaplastic Lymphoma Kinase (ALK): Entrectinib, another approved drug, is an ALK inhibitor with an indazole structure.[5]

-

Poly(ADP-ribose) Polymerase (PARP): The PARP1/PARP2 inhibitor Niraparib also features an indazole core.[5]

Potential Downstream Signaling Pathways:

Inhibition of these kinases would likely impact key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties.[6] The mechanisms often involve the modulation of inflammatory pathways.

Inferred Potential Anti-inflammatory Targets:

-

Nitric Oxide Synthase (NOS): The initial rationale for the synthesis of this compound was its potential as a NOS inhibitor, although no biological data is available.[2]

-

Cyclooxygenase (COX) Enzymes: Some indazole derivatives exhibit anti-inflammatory effects that may be mediated through the inhibition of COX enzymes.[6]

Quantitative Data from Structurally Similar Compounds

While specific data for this compound is unavailable, the following tables summarize the activities of structurally related fluorinated indazole derivatives against various cancer cell lines and kinases. This data provides a strong rationale for investigating the subject compound in similar assays.

Table 1: Anticancer Activity of Representative Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [7] |

| A549 (Lung Cancer) | >20 | [7] | |

| PC-3 (Prostate Cancer) | >20 | [7] | |

| Hep-G2 (Hepatoma) | >20 | [7] | |

| Compound 2f | A549 (Lung Cancer) | 0.23-1.15 | [3] |

| HepG2 (Hepatocellular Carcinoma) | 0.23-1.15 | [3] | |

| MCF-7 (Breast Cancer) | 0.23-1.15 | [3] | |

| HCT116 (Colorectal Cancer) | 0.23-1.15 | [3] | |

| 4T1 (Mouse Breast Cancer) | 0.23-1.15 | [3] |

Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives

| Compound | Kinase Target | IC50 (nM) | Reference |

| Compound 101 | FGFR1 | 69.1 ± 19.8 | [4] |

| Derivative of 1H-indazol-3-amine | FGFR1 | 2.9 | [4] |

Detailed Experimental Protocols for Biological Evaluation

The following are detailed protocols for key experiments that would be essential for characterizing the biological activity of this compound, based on methodologies reported for analogous compounds.

MTT Assay for Cell Viability[7]

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Lines: A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), Hep-G2 (hepatoma).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Apoptosis Markers[5]

This technique is used to detect changes in the expression of proteins involved in apoptosis.

-

Cell Line: K562.

-

Procedure:

-

Treat cells with the test compound at various concentrations.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3) and a loading control (e.g., GAPDH).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

While direct biological data for this compound is currently lacking, the extensive body of research on structurally similar fluorinated indazoles strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The most probable mechanism of action is kinase inhibition, targeting key pathways involved in cell growth and survival. The synthetic route to this compound is established, and a clear path for its biological evaluation is outlined in this guide. Further investigation into the specific kinase inhibitory profile and in vivo efficacy of this compound is highly warranted to unlock its full therapeutic potential. This document serves as a foundational resource for researchers embarking on the exploration of this promising molecule.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4,6-Difluoro-3-methyl-1H-indazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 4,6-Difluoro-3-methyl-1H-indazole, catering to researchers, scientists, and professionals in drug development. The document details available nuclear magnetic resonance (NMR) data and outlines the synthetic protocol for this compound. Furthermore, it includes generalized experimental procedures for key spectroscopic techniques to aid in the characterization of this and similar molecules.

Spectroscopic Data

The following tables summarize the reported NMR spectroscopic data for this compound in a solution of DMSO-d₆.[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.91 | br s | - | NH |

| 7.21 | ddd | 10.4, 2.2, 0.8 | H5 |

| 6.90 | td | 9.2, 2.2 | H7 |

| 2.44 | s | - | CH₃ |

ddd: doublet of doublet of doublets, td: triplet of doublets, s: singlet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 160.0 (dd) | J(C,F) = 12.4, J(C,F) = 3.3 | C6 |

| 156.4 (dd) | J(C,F) = 12.4, J(C,F) = 3.3 | C4 |

| 141.6 (d) | J(C,F) = 2.0 | C7a |

| 139.7 | - | C3 |

| 119.5 (dd) | J(C,F) = 12.4, J(C,F) = 2.0 | C3a |

| 108.9 (dd) | J(C,F) = 24.8, J(C,F) = 2.0 | C5 |

| 95.1 (dd) | J(C,F) = 27.0, J(C,F) = 4.5 | C7 |

| 9.4 | - | CH₃ |

d: doublet, dd: doublet of doublets

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| -116.8 |

| -119.5 |

Mass Spectrometry and Infrared Spectroscopy

As of the latest literature review, specific experimental mass spectrometry and infrared (IR) spectroscopy data for this compound have not been published. However, the theoretical molecular weight and expected IR absorptions can be predicted.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₆F₂N₂ |

| Molecular Weight | 168.15 g/mol |

| Exact Mass | 168.050 Da |

Expected Infrared (IR) Absorptions: The IR spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups. These would include N-H stretching vibrations (typically broad, around 3200-3500 cm⁻¹), C-H stretching from the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C aromatic ring stretching (around 1450-1600 cm⁻¹), and C-F stretching (typically in the 1000-1400 cm⁻¹ region).

Experimental Protocols

The following sections detail the synthetic procedure for this compound and provide generalized protocols for the spectroscopic techniques used in its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of an appropriately fluorinated acetophenone with hydrazine.[1]

Starting Material: 2',4',6'-Trifluoroacetophenone

Procedure:

-

A mixture of 2',4',6'-trifluoroacetophenone and an excess of hydrazine hydrate is heated at 120°C for 24 hours.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then treated with a 10% aqueous solution of sodium hydroxide.

-

The resulting precipitate is collected by filtration, washed with water, and then dried.

-

This procedure yields this compound.[1]

General Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.

-

Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: A specific probe tuned to the fluorine frequency is used. The acquisition parameters are adjusted for the expected chemical shift range of organofluorine compounds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. This is followed by phase correction and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

General Protocol for Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is often further diluted to the low µg/mL or ng/mL range.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

-

Data Acquisition: The sample solution is introduced into the ion source.

-

ESI: The solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a soft ionization technique suitable for polar molecules.

-

EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This technique is often used for less polar, volatile compounds and provides structural information through fragmentation patterns.

-

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

General Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, and a Fourier transform is used to convert this into an absorbance or transmittance spectrum.

-

Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide on the Physicochemical and Biological Profile of 4,6-Difluoro-3-methyl-1H-indazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the available information on 4,6-difluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a robust, generalized experimental protocol for solubility determination. Furthermore, it explores the potential biological relevance of this compound by examining the signaling pathways commonly associated with substituted indazole derivatives, namely the PI3K/AKT/mTOR and BRD4 pathways. This guide aims to be a valuable resource for researchers investigating the properties and potential applications of this compound and related compounds.

Introduction to this compound

Solubility Profile

A thorough search of scientific databases and chemical literature did not yield any quantitative solubility data for this compound. Consequently, a data table summarizing its solubility in various solvents cannot be provided at this time.

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. For researchers working with this compound or similar novel compounds, the experimental determination of solubility is a crucial first step. The following section provides a detailed, generalized protocol for this purpose.

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the thermodynamic (equilibrium) solubility of a compound. This method is considered the gold standard for its accuracy and reliability.

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove the excess solid, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

3.2. Materials and Equipment

-

This compound (or test compound)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol)

-

Vials with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

3.3. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the test compound in the chosen analytical solvent (e.g., acetonitrile or methanol) at known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid test compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the incubation period, visually inspect the vials to confirm the presence of undissolved solid. Allow the vials to stand undisturbed to let the solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Sample Dilution: Dilute the filtered, saturated solution with the analytical solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample and the standard solutions by HPLC.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the solubility of the compound in the original solvent by taking the dilution factor into account.

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not yet elucidated, the broader class of substituted indazoles has been shown to interact with key signaling pathways implicated in cancer and other diseases. Below are visualizations of two such pathways that may be relevant for this compound class.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Indazole Derivatives.

Caption: BRD4-Mediated Gene Expression and its Inhibition by Indazoles.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery, largely due to its structural similarities to other biologically active indazole derivatives. This technical guide has addressed the current lack of quantitative solubility data by providing a comprehensive, generalized experimental protocol for its determination. Furthermore, by visualizing the potential interactions of this class of compounds with the PI3K/AKT/mTOR and BRD4 signaling pathways, this document provides a foundation for future biological and pharmacological studies. It is recommended that researchers interested in this compound undertake experimental solubility and permeability studies to build a more complete ADME profile, which will be essential for its progression as a potential therapeutic agent.

The Strategic Role of Fluorine in Indazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous biologically active molecules, including several approved drugs. In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted role of fluorine substituents in indazole derivatives, offering insights into their impact on physicochemical properties, biological activity, and overall drug-like characteristics. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and optimization of indazole-based therapeutics.

The Impact of Fluorine Substitution on Physicochemical Properties

The introduction of fluorine into an indazole scaffold can profoundly alter its fundamental physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic behavior. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond are key contributors to these effects.

Modulation of Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing nature can significantly impact the pKa of nearby ionizable groups. For instance, fluorination of the indazole ring or adjacent substituents can decrease the basicity of nitrogen atoms, which can have significant consequences for a compound's solubility, cell permeability, and off-target activity. Typically, fluorine substitution lowers the pKa of nearby basic groups, making them less protonated at physiological pH.[1]

Table 1: Illustrative Impact of Fluorination on the pKa of Nitrogen Heterocycles

| Compound | Structure | pKa | Reference |

| Piperidine | 11.12 | [2] | |

| 3-Fluoropiperidine | 9.70 | [2] | |

| 4-Fluoropiperidine | 10.30 | [2] |

Alteration of Lipophilicity (LogP)

The effect of fluorine on lipophilicity is context-dependent. While the substitution of a hydrogen atom with fluorine on an aromatic ring generally increases the LogP, monofluorination or trifluorination of alkyl groups often decreases lipophilicity.[1] This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.[3]

Table 2: Illustrative Impact of Fluorination on the LogP of N-Heterocyclic Scaffolds

| Compound | Structure | LogP | Reference |

| Phenylpiperidine | 2.89 | [4] | |

| 4-Fluoro-phenylpiperidine | 3.03 | [4] |

Note: Data for phenylpiperidine is presented to exemplify the influence of aromatic fluorination on lipophilicity in a relevant heterocyclic system.

Enhancement of Metabolic Stability

One of the most significant advantages of fluorination is the ability to block metabolically labile sites. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. By replacing a hydrogen atom at a site prone to oxidative metabolism with a fluorine atom, the metabolic stability and, consequently, the half-life of a drug can be substantially increased.[5]

Table 3: Impact of Fluorination on Metabolic Stability in Human Liver Microsomes (HLM)

| Compound | Structure | % Remaining after Incubation | Reference |

| Non-fluorinated Triazine Derivative | 51% | [6] | |

| Fluorinated Triazine Derivative | >95% | [6] |

Note: This data on triazine derivatives illustrates the significant improvement in metabolic stability that can be achieved through fluorination.

Influence of Fluorine on Biological Activity and Structure-Activity Relationships (SAR)

The strategic placement of fluorine atoms on the indazole core or its substituents can dramatically influence the biological activity of the resulting derivatives. These effects can be attributed to altered binding interactions with the target protein, conformational changes, and modified physicochemical properties.

Case Study 1: Fluorinated Indazoles as Kinase Inhibitors

Indazole derivatives are prominent scaffolds for the development of kinase inhibitors. Fluorine substitution has been instrumental in optimizing the potency and selectivity of these compounds.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: In a series of 1H-indazol-3-amine derivatives targeting FGFR1 and FGFR2, the introduction of a fluorine atom at the 6-position of the indazole ring led to improved enzymatic and cellular potency.[7]

-

Rho Kinase (ROCK) Inhibitors: The position of fluorine on the indazole ring has been shown to be critical for ROCK1 inhibitory activity. A 6-fluoroindazole derivative exhibited significantly enhanced potency (IC50 = 14 nM) and a dramatic increase in oral bioavailability (61%) compared to its 4-fluoro counterpart (IC50 = 2500 nM).[8]

Table 4: Biological Activity of Fluorinated Indazole Kinase Inhibitors

| Compound | Target Kinase | Key Fluorine Position | IC50 | Reference |

| 1H-indazol-3-amine derivative | FGFR1/FGFR2 | 6-Fluoro | <4.1 nM / 2.0 nM | [7] |

| Indazole Derivative 1 | ROCK1 | 4-Fluoro | 2500 nM | [8] |

| Indazole Derivative 2 | ROCK1 | 6-Fluoro | 14 nM | [8] |

Case Study 2: Fluorinated Indazoles as Antiviral Agents

Fluorinated indazole derivatives have also shown promise as antiviral agents. For instance, two 5-fluoroindazole derivatives demonstrated potent anti-HIV activity. The presence of the fluorine atom at the 5-position significantly improved their potency against the wild-type reverse transcriptase enzyme compared to the non-fluorinated analog.[8]

Table 5: Anti-HIV Activity of a 5-Fluoroindazole Derivative and its Non-Fluorinated Analog

| Compound | Fluorine Position | Anti-HIV Activity (IC50) | Reference |

| Indazole Derivative | Non-fluorinated | 332 nM | [8] |

| 5-Fluoroindazole Derivative | 5-Fluoro | 25 nM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the evaluation of fluorinated indazole derivatives.

Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay (for FGFR)

This luminescent ADP detection assay is a common method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

-

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

FGFR enzyme (recombinant)

-

Kinase substrate (e.g., Poly(E,Y)4:1)

-

ATP

-

Test compounds (fluorinated indazole derivatives)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

-

384-well white opaque plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

-

Add 2 µL of a solution containing the FGFR enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.[1][3][9][10]

-

2. LanthaScreen® Eu Kinase Binding Assay (for p38)

This TR-FRET-based assay measures the binding of a fluorescently labeled tracer to the kinase, which can be displaced by a competing inhibitor.

-

Materials:

-

LanthaScreen® Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

-

p38 kinase (recombinant)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor® 647-labeled kinase tracer

-

Test compounds

-

Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

384-well low-volume black plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Prepare a 3X kinase/antibody solution by mixing the p38 kinase and the Eu-labeled antibody in Kinase Buffer A.

-

Prepare a 3X tracer solution by diluting the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.

-

In a 384-well plate, add 5 µL of the test compound or DMSO.

-

Add 5 µL of the 3X kinase/antibody solution to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values for the test compounds.[11]

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluorinated indazole derivatives for the desired exposure time (e.g., 48 or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a fluorinated indazole derivative in rats following oral administration.

-

Animals:

-

Male Sprague-Dawley or Wistar rats (typically 8-10 weeks old).

-

-

Procedure:

-

Fast the rats overnight before dosing.

-

Administer the test compound at a specific dose (e.g., 10 mg/kg) via oral gavage. The compound is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%) if intravenous data is also available.

-

Signaling Pathways and Visualizations

Fluorinated indazole derivatives often exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to their FGF ligands, dimerize and autophosphorylate, leading to the activation of downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways regulate cell proliferation, survival, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers.

Caption: FGFR Signaling Pathway and Inhibition by Fluorinated Indazoles.

ROCK1 Signaling Pathway

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, cell adhesion, migration, and proliferation. Dysregulation of the ROCK1 signaling pathway is associated with cancer invasion and metastasis.

Caption: ROCK1 Signaling Pathway and Inhibition by Fluorinated Indazoles.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that is activated by cellular stress and inflammatory cytokines. It plays a central role in regulating inflammation, apoptosis, and cell differentiation.

Caption: p38 MAPK Signaling Pathway and Inhibition by Fluorinated Indazoles.

Conclusion

The incorporation of fluorine into indazole derivatives is a powerful and versatile strategy in modern drug discovery. As demonstrated in this technical guide, fluorine substituents can profoundly influence the physicochemical properties of these molecules, leading to enhanced metabolic stability, modulated lipophilicity, and altered basicity. These modifications, in turn, can translate into improved biological activity, selectivity, and pharmacokinetic profiles. The case studies presented herein highlight the successful application of fluorination in the development of potent and drug-like indazole-based kinase inhibitors and antiviral agents. A thorough understanding of the principles of fluorine chemistry, coupled with the application of the detailed experimental protocols and pathway analyses provided, will empower researchers to rationally design and optimize the next generation of innovative indazole-based therapeutics.

References

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 8. researchgate.net [researchgate.net]

- 9. lsschemicals.com [lsschemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

4,6-Difluoro-3-methyl-1H-indazole molecular weight and formula

This guide provides a detailed summary of the key molecular properties of 4,6-Difluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound of interest to researchers and professionals in the field of drug discovery and development.

Molecular Profile

The fundamental molecular characteristics of this compound are presented below. These data are crucial for a range of applications, from analytical characterization to computational modeling.

| Parameter | Value |

| Molecular Formula | C₈H₆F₂N₂ |

| Molecular Weight | 168.15 g/mol |

Synthesis and Characterization

The synthesis of this compound has been reported in scientific literature.[1] One common method for the synthesis of indazole derivatives involves the reaction of a hydrazine with an ortho-fluoro carbonyl compound.[1] The structural confirmation and purity of the resulting compound are typically ascertained using techniques such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Logical Workflow for Compound Analysis

The following diagram illustrates a conceptual workflow for the analysis and characterization of this compound, from synthesis to spectroscopic confirmation.

Caption: A diagram illustrating the synthesis and analysis workflow.

References

Potential as a Nitric Oxide Synthase (NOS) Inhibitor: A Technical Guide

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The synthesis of this gaseous messenger is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). In mammals, three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2).[1][3][4]

The constitutive isoforms, nNOS and eNOS, are calcium-dependent and typically produce low levels of NO for signaling purposes.[1][3] nNOS is primarily found in nervous tissue and plays a role in synaptic plasticity and central regulation of blood pressure.[2][5] eNOS, located in endothelial cells, is fundamental for maintaining vascular tone.[6][7] In contrast, iNOS is calcium-independent and is expressed in response to inflammatory stimuli like cytokines and bacterial endotoxins.[1][8][9] Once expressed, iNOS generates large, sustained amounts of NO that can be cytotoxic and contribute to the pathophysiology of inflammatory and neurodegenerative diseases.[8][10]

Given the diverse roles of the NOS isoforms, the selective inhibition of a specific isoform, particularly iNOS, has emerged as a significant therapeutic strategy for a range of disorders, including inflammatory diseases, neurodegeneration, and septic shock.[8][10] This guide provides a comprehensive overview of NOS signaling pathways, mechanisms of inhibition, quantitative data on various inhibitors, and detailed experimental protocols for their evaluation.

I. Nitric Oxide Synthase Signaling Pathways

The signaling cascades initiated by each NOS isoform are distinct, reflecting their unique physiological contexts.

1. Neuronal NOS (nNOS) Signaling Pathway

In the nervous system, nNOS is often physically linked to the NMDA receptor via the postsynaptic density protein PSD95.[5] Activation of the NMDA receptor by glutamate leads to an influx of Ca²⁺, which then binds to calmodulin (CaM). The Ca²⁺/CaM complex activates nNOS, initiating the synthesis of NO from L-arginine.[5][11] The NO produced can then diffuse to act on presynaptic or postsynaptic targets, often by activating soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[1][11] This pathway is critical for processes like long-term potentiation, a cellular basis for learning and memory.[5]

Caption: nNOS signaling cascade initiated by glutamate binding to NMDA receptors.

2. Endothelial NOS (eNOS) Signaling Pathway

eNOS activity is stimulated by various factors, including shear stress from blood flow and agonists like vascular endothelial growth factor (VEGF) and acetylcholine.[6][7] These stimuli increase intracellular Ca²⁺ levels, leading to the formation of the Ca²⁺/CaM complex that activates eNOS.[6] Additionally, eNOS activity is regulated by phosphorylation, notably through the PI3K/Akt pathway, which can be activated by insulin or shear stress.[7][12] The NO produced diffuses to adjacent vascular smooth muscle cells, where it activates sGC, increases cGMP, and ultimately causes vasodilation by reducing intracellular Ca²⁺ in the muscle cells.[13]

Caption: eNOS signaling pathway leading to vasodilation.

3. Inducible NOS (iNOS) Signaling Pathway

Unlike its constitutive counterparts, iNOS expression is transcriptionally regulated and induced by proinflammatory cytokines (e.g., TNF-α, IFN-γ) and bacterial components like lipopolysaccharide (LPS).[9][14] LPS binding to Toll-like receptor 4 (TLR4) activates signaling cascades involving NF-κB and MAP kinases, which in turn drive the transcription of the iNOS gene.[9][14] Once synthesized, iNOS is constitutively active and produces high, sustained levels of NO. This large output of NO is part of the innate immune response against pathogens but can also lead to tissue damage and inflammation when overproduced.[8][9]

Caption: iNOS induction pathway via inflammatory stimuli.

II. Mechanism of NOS Inhibition

NOS enzymes catalyze a five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline.[2] This reaction requires molecular oxygen and NADPH as co-substrates.[2][10] The majority of NOS inhibitors are L-arginine analogs that act as competitive inhibitors, binding to the active site and preventing the substrate from accessing it.[15][16]

A classic example is N(G)-nitro-L-arginine methyl ester (L-NAME), a non-selective NOS inhibitor.[17][18] L-NAME competes with L-arginine for binding to the heme-containing active site of the enzyme, thereby blocking the synthesis of NO.[19][20] The development of inhibitors with selectivity for one isoform over the others is a major goal in medicinal chemistry to minimize off-target effects.[8][10]

Caption: Mechanism of competitive inhibition of NOS by an L-arginine analog.

III. Quantitative Data on NOS Inhibitors

The potency and selectivity of NOS inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitor constant (Kᵢ). A lower value indicates a more potent inhibitor. The following table summarizes data for several common and notable NOS inhibitors.

| Inhibitor | Type | nNOS IC₅₀/Kᵢ (μM) | eNOS IC₅₀/Kᵢ (μM) | iNOS IC₅₀/Kᵢ (μM) | Selectivity | Reference |

| L-NAME | Non-selective | 0.015 (Kᵢ) | 0.039 (Kᵢ) | 4.4 (Kᵢ) | nNOS/eNOS > iNOS | [17] |

| L-NMMA | Non-selective | 4.1 (IC₅₀) | - | - | nNOS selective | [21] |

| Aminoguanidine | iNOS selective | - | - | 2.1 (IC₅₀) | iNOS > nNOS/eNOS | [22] |

| 1400W | Highly iNOS selective | - | - | 0.0019 (IC₅₀)* | >5000-fold for iNOS | [21] (Implied) |

| GW274150 | iNOS selective | 1.1 | 18 | 0.046 | iNOS >> nNOS/eNOS | [23] |

| FR038251 | iNOS selective | ~65 | ~14 | 1.7 | iNOS > eNOS > nNOS | [22] |

| Compound 17 | nNOS selective | 0.089 | 45.6 | 25.7 | nNOS >> iNOS/eNOS | [3] |

Note: The IC₅₀ value for 1400W for iNOS is often cited in the nanomolar range. The search result[21] refers to it as a highly selective inhibitor without providing a specific value, but other literature confirms its high potency.

IV. Experimental Protocols for Assessing NOS Inhibition

Evaluating the potential of a compound as a NOS inhibitor requires robust and reliable assays. The two most common methods are the Griess assay, which measures an end-product of NO metabolism, and the arginine-to-citrulline conversion assay, which directly measures enzyme activity.

Experimental Workflow for Screening NOS Inhibitors

A typical workflow for identifying and characterizing NOS inhibitors involves a primary screen to identify active compounds, followed by secondary assays to determine potency (IC₅₀) and isoform selectivity.

Caption: General workflow for screening and characterizing NOS inhibitors.

Protocol 1: Griess Assay for Nitrite Determination

This assay quantifies nitrite (NO₂⁻), a stable and oxidized product of NO. It is an indirect measure of NO production and is commonly used for cell-based assays, particularly with macrophages stimulated to express iNOS.[24]

Principle: The Griess reagent is a two-part solution that reacts with nitrite in a diazotization reaction to form a colored azo-dye product. The intensity of the color, measured spectrophotometrically at ~540 nm, is proportional to the nitrite concentration.[24][25]

Materials:

-

Griess Reagent:

-

Sodium Nitrite (NaNO₂) standard solution (e.g., 100 µM).

-

Cell culture medium (phenol red-free is recommended to avoid interference).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density (e.g., 1.5 x 10⁵ cells/mL).[24]

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.

-

Stimulate the cells with an iNOS inducer (e.g., 1 µg/mL LPS) to induce NO production. Include unstimulated controls and positive controls (LPS alone).

-

Incubate for a defined period (e.g., 24 hours).[24]

-

-

Standard Curve Preparation:

-

Prepare a serial dilution of the NaNO₂ standard solution in cell culture medium to create a standard curve (e.g., from 100 µM down to 1.56 µM).[26]

-

-

Assay:

-

After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[24][26]

-

Add an equal volume (50-100 µL) of freshly mixed Griess reagent to each well containing supernatant or standard.[24][26]

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.[24][26]

-

-

Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

-

Calculate the percentage of NO production inhibition for each inhibitor concentration relative to the stimulated control.

-

Protocol 2: L-Arginine to L-Citrulline Conversion Assay

This is a direct and highly sensitive method for measuring NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[27]

Principle: NOS enzymes produce NO and L-citrulline in equimolar amounts from L-arginine.[28][29] By using [³H]- or [¹⁴C]-L-arginine as a substrate, the enzymatic activity can be determined by measuring the amount of radiolabeled L-citrulline produced. The positively charged L-arginine is separated from the neutral L-citrulline using a cation-exchange resin (e.g., Dowex 50W).[27]

Materials:

-

Purified NOS enzyme (nNOS, eNOS, or iNOS) or cell/tissue homogenate.

-

Radiolabeled L-arginine (e.g., L-[³H]arginine).

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, and cofactors.

-

Cofactors: NADPH, CaCl₂, Calmodulin (for nNOS/eNOS), Tetrahydrobiopterin (BH₄).

-

Test inhibitors at various concentrations.

-

Stop Solution: e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA.

-

Cation-exchange resin: Dowex AG 50W-X8 (Na⁺ form), prepared as a 1:1 aqueous slurry.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors, and the desired concentration of the test inhibitor or vehicle control.

-

The final volume is typically 50-100 µL.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the NOS enzyme preparation and radiolabeled L-arginine to the mixture.

-

Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding an excess of Stop Solution.

-

Prepare spin columns or small chromatography columns with the Dowex resin slurry.

-

Apply the entire reaction mixture to the top of the resin bed.

-

The positively charged, unreacted L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

-

Wash the column with water or buffer and collect the eluate.

-

-

Quantification:

-

Transfer the collected eluate into a scintillation vial.

-

Add scintillation fluid and mix well.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

The measured CPM is directly proportional to the amount of L-[³H]citrulline produced and thus to the NOS activity.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

V. Conclusion

The intricate roles of NOS isoforms in health and disease present a compelling case for the development of isoform-selective inhibitors. Overproduction of NO by iNOS is a key factor in the pathology of numerous inflammatory and autoimmune disorders, making it a prime therapeutic target.[8] Conversely, non-selective inhibition that affects eNOS or nNOS could lead to undesirable side effects, such as hypertension or neurological disturbances.[10] A thorough understanding of the distinct signaling pathways, coupled with robust quantitative and functional assays, is essential for the rational design and evaluation of novel NOS inhibitors. The protocols and data presented in this guide offer a framework for researchers in drug discovery to identify and characterize potent and selective compounds with significant therapeutic potential.

References

- 1. Nitric oxide signaling | Abcam [abcam.com]

- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Nitric Oxide Synthases and Their Inhibitors: A Review: Ingenta Connect [ingentaconnect.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Life History of eNOS: Partners and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-actvity relationship of nitric oxide synthase inhibitors: a theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure and activity of NO synthase inhibitors specific to the L-arginine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The NO synthase inhibitors L-Name and L-NMMA, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]

- 28. ukisotope.com [ukisotope.com]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Reaction of Hydrazine with Ortho-Fluoro Carbonyl Compounds for the Synthesis of Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of quinazolines and related heterocyclic compounds through the reaction of hydrazine and its derivatives with ortho-fluoro carbonyl compounds. This synthetic strategy is of significant interest in medicinal chemistry due to the diverse pharmacological activities of the resulting quinazoline scaffold.

Introduction

The reaction between hydrazine and carbonyl compounds is a fundamental transformation in organic chemistry, leading to the formation of hydrazones. However, when the carbonyl compound bears a strategically positioned leaving group, such as a fluorine atom at the ortho position of an aromatic ring, a subsequent intramolecular nucleophilic aromatic substitution (SNAr) can occur. This tandem reaction provides an efficient route to synthesize fused heterocyclic systems like quinazolines and quinazolinones, which are privileged scaffolds in drug discovery. These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The fluorine atom's high electronegativity activates the aryl ring towards nucleophilic attack, making it an excellent leaving group in the presence of a suitable nucleophile, such as the distal nitrogen of the initially formed hydrazone.

Key Applications in Drug Development

Quinazoline and quinazolinone derivatives are integral components of numerous approved drugs and clinical candidates. Their ability to act as "hinge-binding" motifs for various protein kinases makes them particularly valuable in oncology.

-

Oncology: Many quinazoline-based molecules are potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of EGFR, these compounds inhibit downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis. Fluorine substitution on the quinazoline core can enhance binding affinity and improve pharmacokinetic properties.

-

Inflammation: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Certain quinazoline derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit. This mechanism of action makes them promising candidates for the development of novel anti-inflammatory drugs.[1]

Reaction Mechanisms

The formation of quinazolines from ortho-fluoro carbonyl compounds and hydrazine derivatives generally proceeds through a two-step sequence:

-

Hydrazone Formation: The initial step involves the classical condensation reaction between the carbonyl group of the ortho-fluoroaryl compound and hydrazine (or a substituted hydrazine) to form the corresponding hydrazone. This reaction is typically catalyzed by acid.

-

Intramolecular Cyclization (SNAr): The hydrazone intermediate then undergoes an intramolecular nucleophilic aromatic substitution. The lone pair of electrons on the terminal nitrogen of the hydrazone attacks the carbon atom bearing the fluorine, displacing the fluoride ion and leading to the formation of the fused heterocyclic ring system. This step is often promoted by a base.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Quinazolines from Ortho-Fluorobenzaldehydes

This protocol describes the synthesis of 2-substituted quinazolines from ortho-fluorobenzaldehydes and various amidines (as a source of the N1-C2 fragment and the 2-substituent).

Materials:

-

Ortho-fluorobenzaldehyde derivative

-

Amidine hydrochloride derivative

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of the ortho-fluorobenzaldehyde derivative (1.0 mmol) in DMF (5 mL), add the amidine hydrochloride derivative (1.2 mmol) and potassium carbonate (2.5 mmol).

-

Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to afford the desired 2-substituted quinazoline.

Protocol 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Ortho-Fluorobenzamides

This protocol outlines the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from ortho-fluorobenzamides and primary amides.[2][3]

Materials:

-

Ortho-fluorobenzamide derivative

-

Primary amide derivative

-

Cesium carbonate (Cs2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a sealed tube, combine the ortho-fluorobenzamide derivative (1.0 mmol), the primary amide derivative (2.5 mmol), and cesium carbonate (4.0 mmol) in DMSO (2 mL).[3]

-

Heat the mixture at 135 °C for 24 hours.[3]

-

Cool the reaction to room temperature and add water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.[3]

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the 2,3-disubstituted quinazolin-4(3H)-one.[3]

Data Presentation

Table 1: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Ortho-Fluorobenzamides [2][3]

| Entry | Ortho-Fluorobenzamide | Amide | Product | Yield (%) |

| 1 | 2-Fluoro-N-methylbenzamide | Benzamide | 3-Methyl-2-phenylquinazolin-4(3H)-one | 81 |

| 2 | 2-Fluoro-N-methylbenzamide | 4-Methylbenzamide | 3-Methyl-2-(p-tolyl)quinazolin-4(3H)-one | 75 |

| 3 | 2-Fluoro-N-propylbenzamide | 4-Methoxybenzamide | 2-(4-Methoxyphenyl)-3-propylquinazolin-4(3H)-one | 62 |

| 4 | 2-Fluoro-N-propylbenzamide | 2-Methylbenzamide | 8-Methyl-3-propyl-2-(o-tolyl)quinazolin-4(3H)-one | 76 |

| 5 | 2-Fluoro-N-methyl-5-(trifluoromethyl)benzamide | 4-Methylbenzamide | 3-Methyl-2-(p-tolyl)-7-(trifluoromethyl)quinazolin-4(3H)-one | 55 |

Table 2: Synthesis of 2-Substituted Quinazolines from Ortho-Fluorobenzaldehydes

| Entry | Ortho-Fluorobenzaldehyde | Amidine | Product | Yield (%) |

| 1 | 2-Fluorobenzaldehyde | Benzamidine | 2-Phenylquinazoline | 64 |

| 2 | 2-Fluorobenzaldehyde | 3-Fluorobenzamidine | 2-(3-Fluorophenyl)quinazoline | 60 |

| 3 | 2-Fluorobenzaldehyde | Thiophene-2-carboxamidine | 2-(Thiophen-2-yl)quinazoline | 72 |

| 4 | 2,4-Difluorobenzaldehyde | Benzamidine | 7-Fluoro-2-phenylquinazoline | Not Reported |

| 5 | 2-Fluorobenzaldehyde | Pyridine-3-carboxamidine | 2-(Pyridin-3-yl)quinazoline | Not Reported |

Visualizations

Caption: General reaction mechanism for quinazoline synthesis.

Caption: Experimental workflow for quinazoline synthesis.

Caption: Inhibition of the NF-κB signaling pathway by quinazolines.

Caption: Inhibition of the EGFR signaling pathway by quinazolines.

References

Application Notes and Protocols for the Nitration of 3-(Difluoromethyl)-1H-indazoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the nitration of 3-(difluoromethyl)-1H-indazoles. The synthesis of nitro-substituted indazoles is a critical step in the development of various therapeutic agents, leveraging the unique electronic properties of the nitro group to modulate biological activity. These protocols are based on established methodologies for the nitration of substituted indazoles and provide a foundation for further optimization.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a difluoromethyl group at the C3 position and subsequent nitration of the indazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The regioselective introduction of a nitro group is a key chemical transformation that can be challenging but offers access to a diverse range of functionalized building blocks for drug discovery.

The protocols outlined below are based on the nitration of analogous fluorinated methyl-indazoles, providing a strong starting point for the nitration of 3-(difluoromethyl)-1H-indazoles.[1] Researchers should consider these as foundational methods that may require optimization depending on the specific substrate and desired outcome.

Experimental Protocols

Protocol 1: Electrophilic Nitration using a Strong Acid Mixture

This protocol is adapted from the nitration of related fluorinated 3-methyl-1H-indazoles and is suitable for the introduction of a nitro group onto the benzene ring of the indazole core.[1] The primary expected product is the 5-nitro derivative due to the directing effects of the pyrazole ring.

Materials:

-

3-(Difluoromethyl)-1H-indazole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Water (deionized)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(difluoromethyl)-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath). Stir until complete dissolution.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over a mixture of ice and water.

-

Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired nitro-3-(difluoromethyl)-1H-indazole.

Protocol 2: Regioselective C3-Nitration via a Radical Pathway

This protocol provides an alternative strategy for the direct nitration at the C3 position of the indazole ring, should functionalization at this position be desired and the starting material be a 2H-indazole derivative. This method utilizes iron(III) nitrate and a radical initiator.[2][3][4][5]

Materials:

-

2-Substituted-3-(difluoromethyl)-2H-indazole

-

Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxy (TEMPO)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the 2-substituted-3-(difluoromethyl)-2H-indazole (1.0 eq) in dichloromethane, add iron(III) nitrate nonahydrate (2.0 eq) and TEMPO (0.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature under an oxygen atmosphere (balloon).

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the 3-nitro-2-substituted-indazole.

Data Presentation

The following table summarizes expected outcomes based on the nitration of analogous indazole derivatives. Actual yields and regioselectivity for 3-(difluoromethyl)-1H-indazoles should be determined experimentally.

| Protocol | Starting Material | Nitrating Agent | Typical Position of Nitration | Expected Major Product | Reference Yield Range |

| 1 | 3-(Difluoromethyl)-1H-indazole | HNO₃ / H₂SO₄ | C5 or C7 | 5-Nitro-3-(difluoromethyl)-1H-indazole | 50-70%[1] |

| 2 | 2-Substituted-3-(difluoromethyl)-2H-indazole | Fe(NO₃)₃ / TEMPO | C3 | 3-Nitro-2-substituted-3-(difluoromethyl)-2H-indazole | 60-80%[3][4] |

Experimental Workflow and Reaction Schemes

Below are graphical representations of the experimental workflows and reaction schemes.

Caption: Workflow for the electrophilic nitration of 3-(difluoromethyl)-1H-indazole.

Caption: Workflow for the radical C3-nitration of a 2-substituted-3-(difluoromethyl)-2H-indazole.

References

- 1. researchgate.net [researchgate.net]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Iron promoted C3–H nitration of 2<i>H</i>-indazole: direct access to 3-nitro-2<i>H</i>-indazoles [ouci.dntb.gov.ua]

Application Notes and Protocols for 4,6-Difluoro-3-methyl-1H-indazole in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4,6-difluoro-3-methyl-1H-indazole as a scaffold in the design of novel kinase inhibitors. The information is curated for researchers in medicinal chemistry and drug discovery, offering insights into its synthesis, potential biological targets, and methodologies for evaluation.

Introduction to this compound

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors. The strategic placement of fluorine atoms on the benzene ring can significantly enhance metabolic stability, binding affinity, and cell permeability. The 4,6-difluoro substitution pattern, in particular, is of growing interest for its potential to modulate the electronic properties of the indazole ring system, thereby influencing interactions with the target kinase. The additional methyl group at the 3-position can provide a crucial vector for further chemical modification and exploration of the ATP-binding pocket.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a corresponding fluorinated acetophenone derivative. A common synthetic route involves the reaction of 1-(2,4-difluorophenyl)ethan-1-one with hydrazine, a classical method for indazole formation.

Protocol: Synthesis of this compound

Materials:

-

1-(2,4-difluorophenyl)ethan-1-one

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to afford this compound.

Kinase Inhibitor Design Strategy

The this compound scaffold can be utilized as a "hinge-binding" motif, a common strategy in kinase inhibitor design. The N1 and N2 atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 3-methyl group can be further functionalized to extend into the hydrophobic pocket of the ATP-binding site, while modifications at the 1-position can be used to modulate solubility and pharmacokinetic properties.